5-amino-1-cyclopropyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-amino-1-cyclopropyl-1H-pyrazole-4-carbonitrile is an organic compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-cyclopropyl-1H-pyrazole-4-carbonitrile can be achieved through a multi-component reaction involving cyclocondensation. A common method involves the reaction of substituted benzaldehydes, malononitrile, and phenyl hydrazine in the presence of a catalyst. For example, alumina-silica-supported manganese dioxide can be used as a recyclable catalyst in water at room temperature . Another method involves the use of 4-carboxy-1-sulfopyridin-1-ium monozinc(II) trichloride as a catalyst for oxidative aromatization .
Industrial Production Methods
Industrial production methods for this compound typically involve scalable multi-component reactions that are environmentally benign. The use of green solvents and heterogeneous catalysts is preferred to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Catalysts like manganese dioxide or 4-carboxy-1-sulfopyridin-1-ium monozinc(II) trichloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of aromatic pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
5-amino-1-cyclopropyl-1H-pyrazole-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds with potential therapeutic properties.
Organic Synthesis: It is used in the construction of diverse heterocyclic scaffolds, which are important in the development of new pharmaceuticals.
Biological Research: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Industrial Applications: It is used in the synthesis of functional materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 5-amino-1-cyclopropyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile: Contains a phenyl group instead of a cyclopropyl group.
5-amino-1-methyl-1H-pyrazole-4-carbonitrile: Contains a methyl group instead of a cyclopropyl group.
Uniqueness
5-amino-1-cyclopropyl-1H-pyrazole-4-carbonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for the development of new pharmaceuticals and functional materials.
Biological Activity
5-Amino-1-cyclopropyl-1H-pyrazole-4-carbonitrile (also referred to as CP-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with CP-4, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is characterized by its unique pyrazole ring structure, which is known for conferring various biological properties. The synthesis of CP-4 typically involves a Michael-type addition reaction between ethoxymethylene malononitrile and cyclopropyl hydrazine derivatives, yielding high selectivity and good yields (47%-93%) under mild conditions .
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of CP-4. In vitro assays demonstrated that CP-4 exhibits significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells. The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively, indicating a selective toxicity profile that spares normal fibroblast cells (growth percentage = 80.06%) .
Cell Line | Inhibition Percentage |
---|---|
HepG2 | 54.25% |
HeLa | 38.44% |
GM-6114 | 80.06% (normal fibroblasts) |
2. Antimicrobial Activity
The compound has also shown promising antimicrobial activity against several bacterial strains. Agar diffusion tests revealed larger inhibition zones for CP-4 compared to standard antibiotics like Ampicillin, particularly against Gram-positive and Gram-negative bacteria such as Bacillus thuringiensis and Klebsiella pneumoniae.
Bacterial Strain | Inhibition Zone Diameter (mm) | Ampicillin (mm) |
---|---|---|
Bacillus thuringiensis | 24 | 17 |
Klebsiella pneumoniae | 22 | 20 |
The mechanisms underlying the biological activities of CP-4 are still under investigation. However, it is believed that the compound interacts with specific cellular pathways involved in cell proliferation and apoptosis. For instance, modifications at the N1 position of the pyrazole ring have been shown to enhance or diminish activity depending on the substituents present .
Case Studies and Research Findings
Several studies have documented the effects of CP-4 on various biological systems:
- A study indicated that introducing different alkyl groups at position N1 could lead to a loss of antiproliferative activity against all tested cell lines, suggesting that structural modifications can significantly impact efficacy .
- Another research effort focused on the metabolic stability of CP-4 in human liver microsomes, revealing insights into its pharmacokinetic properties that could inform future drug design .
Properties
IUPAC Name |
5-amino-1-cyclopropylpyrazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-3-5-4-10-11(7(5)9)6-1-2-6/h4,6H,1-2,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRVJMPRRCRKNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=C(C=N2)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654923 | |
Record name | 5-Amino-1-cyclopropyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1184918-13-5 | |
Record name | 5-Amino-1-cyclopropyl-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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